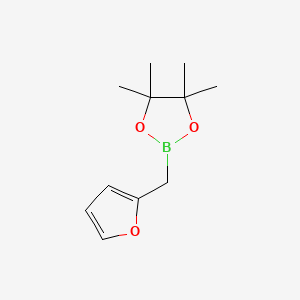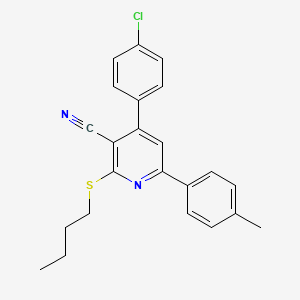
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound with a unique structure that includes a butylthio group, a chlorophenyl group, and a tolyl group attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the Butylthio Group: This step often involves the nucleophilic substitution of a halide with a butylthiol.
Attachment of the Chlorophenyl and Tolyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
- **2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)pyridine
- **2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)benzene
Uniqueness
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C23H21ClN2S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
2-butylsulfanyl-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21ClN2S/c1-3-4-13-27-23-21(15-25)20(17-9-11-19(24)12-10-17)14-22(26-23)18-7-5-16(2)6-8-18/h5-12,14H,3-4,13H2,1-2H3 |
InChIキー |
SKHQOWNRTUXGEX-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


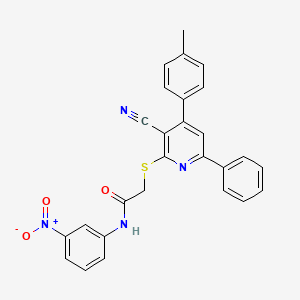
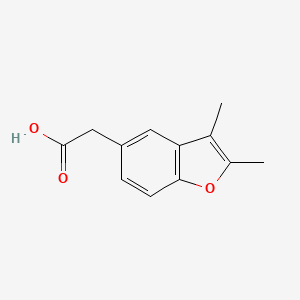
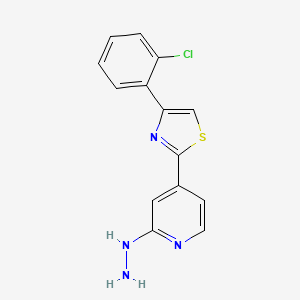


![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
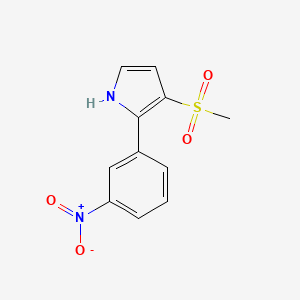
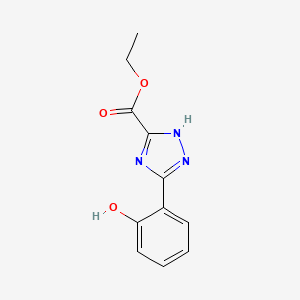
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
